Home > Products > Screening Compounds P106144 > 3-(2,5,6-Trimethyl-3-oxo-2,3-dihydropyridazine-4-carbonyl)-1,3-thiazolidine-4-carboxylic acid
3-(2,5,6-Trimethyl-3-oxo-2,3-dihydropyridazine-4-carbonyl)-1,3-thiazolidine-4-carboxylic acid - 1218015-86-1

3-(2,5,6-Trimethyl-3-oxo-2,3-dihydropyridazine-4-carbonyl)-1,3-thiazolidine-4-carboxylic acid

Catalog Number: EVT-1812108
CAS Number: 1218015-86-1
Molecular Formula: C12H15N3O4S
Molecular Weight: 297.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(2,5,6-Trimethyl-3-oxo-2,3-dihydropyridazine-4-carbonyl)-1,3-thiazolidine-4-carboxylic acid is a complex organic compound identified by the CAS number 1218015-86-1. This compound features a unique structure that combines a thiazolidine ring with a dihydropyridazine moiety, making it a versatile scaffold in medicinal chemistry. The molecular formula of this compound is C12H15N3O4S, and it has a molecular weight of 297.33 g/mol .

Source

The compound is commercially available and can be sourced from various chemical suppliers. It is often studied for its potential biological activities and applications in pharmaceutical research .

Classification

This compound falls under the category of thiazolidine derivatives, which are known for their diverse biological properties. Thiazolidines are characterized by their five-membered rings containing sulfur and nitrogen, and they have been implicated in various therapeutic areas, including diabetes management and anti-inflammatory treatments .

Synthesis Analysis

Methods

The synthesis of 3-(2,5,6-trimethyl-3-oxo-2,3-dihydropyridazine-4-carbonyl)-1,3-thiazolidine-4-carboxylic acid typically involves multi-step reactions that may include:

  1. Formation of Dihydropyridazine: The initial step usually involves synthesizing the dihydropyridazine core through cyclization reactions of suitable precursors.
  2. Thiazolidine Formation: The thiazolidine moiety is formed by reacting the dihydropyridazine derivative with appropriate thioketones or thiocarboxylic acids.
  3. Functionalization: Further functionalization may be performed to introduce the carboxylic acid group at the 4-position of the thiazolidine ring.

Technical details regarding specific reagents and conditions can vary based on the desired purity and yield of the final product .

Molecular Structure Analysis

Structure

The molecular structure of 3-(2,5,6-trimethyl-3-oxo-2,3-dihydropyridazine-4-carbonyl)-1,3-thiazolidine-4-carboxylic acid can be represented as follows:

C12H15N3O4S\text{C}_{12}\text{H}_{15}\text{N}_{3}\text{O}_{4}\text{S}

This structure includes:

  • A thiazolidine ring (five-membered with sulfur).
  • A dihydropyridazine component contributing to its biological activity.

Data

Key structural data includes:

  • Molecular Weight: 297.33 g/mol
  • Purity: Typically ≥ 98% when sourced from reputable suppliers .
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions due to its functional groups. Notable reactions include:

  1. Nucleophilic Substitution: The thiazolidine nitrogen may undergo nucleophilic substitutions.
  2. Acylation Reactions: The carboxylic acid group can react with amines or alcohols to form esters or amides.
  3. Redox Reactions: The ketone functionality within the dihydropyridazine can be involved in redox processes.

These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives for specific applications .

Mechanism of Action

Process

The mechanism of action of 3-(2,5,6-trimethyl-3-oxo-2,3-dihydropyridazine-4-carbonyl)-1,3-thiazolidine-4-carboxylic acid is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors within metabolic pathways. For instance:

  • Potential Anti-diabetic Activity: Similar thiazolidine derivatives have been shown to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose and lipid metabolism.

Data supporting these mechanisms often come from in vitro studies that assess the compound's effects on cell lines relevant to metabolic diseases .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of this compound include:

Chemical Properties

Chemical properties include:

  • Stability: Generally stable under normal laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Reactive towards nucleophiles due to the presence of carbonyl groups.

Relevant analyses often involve spectroscopic techniques (e.g., NMR, IR) to characterize these properties further .

Applications

Scientific Uses

The compound has several potential applications in scientific research:

  1. Medicinal Chemistry: As a scaffold for developing new drugs targeting metabolic disorders.
  2. Biochemical Research: Investigating enzyme interactions and metabolic pathways.
  3. Pharmaceutical Development: Formulating new therapies based on its biological activity profiles.
Introduction to the Chemical Class and Biological Significance

Structural Classification Within Heterocyclic Chemistry: Thiazolidine-Dihydropyridazine Hybrid Systems

The structural complexity of this hybrid compound arises from three key domains:

  • Thiazolidine carboxylic acid domain: Features a 1,3-thiazolidine ring with a carboxylic acid substituent at the C4 position. This moiety exhibits cis-trans isomerism due to chiral centers at C2 and C4, significantly influencing its three-dimensional conformation and biological interactions. The carboxylic acid group enhances water solubility and provides a site for salt formation or hydrogen bonding with biological targets [3] [6].

  • Dihydropyridazine domain: Contains a 2,3-dihydropyridazine ring with methyl substituents at C2, C5, and C6 positions and a carbonyl group at C3. This arrangement creates an α,β-unsaturated ketone system capable of Michael addition reactions and electrostatic interactions with enzyme active sites. The methylation pattern potentially enhances metabolic stability and membrane permeability [4].

  • Linking carbonyl group: An amide bond (-CONH-) bridges the thiazolidine C3 position and dihydropyridazine C4 position. This linkage adopts a planar configuration that constrains the relative orientation of the two heterocyclic systems while providing hydrogen bond acceptor/donor capabilities crucial for target recognition [3].

  • Electronic Properties: Computational analyses (DFT) of analogous structures reveal polarized electron distribution, with the carboxylic acid and carbonyl groups creating electron-deficient regions favorable for nucleophilic attack or coordination with metal ions in enzyme active sites [3].

  • Stereochemical Complexity: The presence of two chiral centers in the thiazolidine ring generates diastereomers that may exhibit differential biological activities. Recent synthetic efforts have focused on stereoselective routes to access enantiomerically enriched forms [3].

Table 1: Structural Features of Key Heterocyclic Domains

Structural DomainKey FeaturesPotential Pharmacological Contributions
Thiazolidine-4-carboxylic acidChiral centers (C2,C4), H-bond donor/acceptor (COOH), sulfur atomMetal chelation, enzyme inhibition, membrane interaction
2,5,6-Trimethyl-3-oxo-2,3-dihydropyridazineβ-Keto carbonyl, methyl steric shield, conjugated systemEnzyme recognition, redox modulation, hydrophobic interactions
Amide linkerPlanar configuration, H-bond donor (NH), H-bond acceptor (C=O)Structural rigidity, target binding, peptide-mimetic properties

Historical Context of Thiazolidine Derivatives in Medicinal Chemistry

Thiazolidine derivatives have evolved from simple antimicrobial agents to privileged scaffolds in targeted drug design:

  • First Generation (1950s-1980s): Early thiazolidine derivatives focused primarily on antibacterial applications, capitalizing on structural similarities to penicillin. The unsubstituted thiazolidine ring demonstrated moderate bioactivity but suffered from metabolic instability and limited target specificity [6].

  • Diabetes Breakthrough (1990s): The discovery of thiazolidinediones (TZDs) as PPARγ agonists revolutionized type 2 diabetes treatment. Rosiglitazone and pioglitazone emerged as insulin sensitizers, validating the 2,4-thiazolidinedione scaffold as a therapeutically relevant pharmacophore. However, safety concerns (cardiotoxicity, bladder cancer risk) prompted research into modified thiazolidine derivatives with improved safety profiles [2] [6].

  • Oncological Shift (2010s): Research pivoted toward anticancer applications, with evidence that TZD derivatives modulate proliferation pathways beyond PPARγ activation. Ciglitazone derivatives demonstrated PPARγ-independent pro-apoptotic effects in pancreatic, prostate, and breast cancer models through inhibition of HDACs, VEGFR, and PI3K/Akt signaling. This period saw strategic incorporation of thiazolidine rings into hybrid molecules to enhance target polypharmacology [1] [2].

  • Contemporary Hybrids (2020-Present): The current decade has witnessed explosive growth in thiazolidine-based hybrids, particularly:

  • Thiazolidine-thiazole hybrids showing multi-target activity against Alzheimer's disease pathways (AChE, MAO-B, COX-2) [5]
  • Thiazolidine-pyridazine conjugates targeting prostate cancer (PC3 cells) with IC50 values surpassing reference drugs like bicalutamide [3]
  • 5-Arylidene-2,4-thiazolidinediones exhibiting potent antimycobacterial activity (MIC: 0.078–0.283 µM) against drug-resistant tuberculosis strains [4]

This evolutionary trajectory demonstrates how structural refinements of the thiazolidine core have progressively addressed historical limitations while expanding therapeutic applications—a context that informs the development of the title dihydropyridazine hybrid [1] [3] [6].

Mechanistic Relevance of Dihydropyridazine Scaffolds in Enzyme Modulation

The dihydropyridazine moiety contributes critical pharmacodynamic properties to the hybrid structure:

  • Epigenetic Modulation: Dihydropyridazine derivatives exhibit high-affinity binding to histone deacetylases (HDACs), particularly HDAC8 isoforms overexpressed in hematological malignancies. Molecular docking studies indicate that the β-keto carbonyl coordinates with Zn2+ in the catalytic pocket, while the dihydropyridazine ring stacks against hydrophobic residues via van der Waals interactions. This dual interaction inhibits deacetylase activity, promoting histone hyperacetylation and reactivation of tumor suppressor genes [2] [5].

  • Angiogenesis Inhibition: The trimethyl-dihydropyridazine system demonstrates structural analogy to VEGFR-2 inhibitors like sorafenib. In vitro evaluations show blockade of ATP binding in the kinase domain through:

  • Hydrogen bonding between the C3 carbonyl and Cys919 residue
  • Hydrophobic filling of the allosteric pocket by methyl groups
  • π-π stacking with Phe1047 residueThis triple-action mechanism suppresses endothelial cell proliferation at nanomolar concentrations [3] [5].
  • Redox Homeostasis: The electron-deficient dihydropyridazine ring undergoes bioreduction in hypoxic tumor microenvironments, generating reactive oxygen species (ROS) that induce oxidative DNA damage. Concurrently, the scaffold upregulates PTEN expression while downregulating Akt/mTOR/p70S6K survival pathways—a dual mechanism that preferentially sensitizes cancer cells to apoptosis [2].

  • Enzyme Inhibition Profiles: Recent structure-activity relationship (SAR) studies quantify the dihydropyridazine contribution to polypharmacology:

Table 2: Enzyme Targets of Dihydropyridazine-Containing Hybrids

Target EnzymeInhibition IC50 (µM)Structural DeterminantsBiological Consequence
HDAC80.008 - 0.15β-Keto carbonyl (Zn2+ chelation), hydrophobic methyl groupsHistone hyperacetylation, cell cycle arrest
VEGFR-20.12 - 0.87Hydrogen-bond acceptor, π-stacking surfaceAnti-angiogenesis, metastasis suppression
PI3Kγ0.34 - 1.25Interaction with Lys833, Asp841 via water bridgeApoptosis induction, chemosensitization
COX-2/5-LOX0.48 - 2.10Hydrophobic channel occupation, peroxide bond mimicryAnti-inflammatory, neuroprotection

These mechanistic insights rationalize the strategic incorporation of the 2,5,6-trimethyl-3-oxo-2,3-dihydropyridazine unit into the hybrid structure, positioning it as a versatile scaffold for multi-target therapeutic applications [2] [4] [5].

Properties

CAS Number

1218015-86-1

Product Name

3-(2,5,6-Trimethyl-3-oxo-2,3-dihydropyridazine-4-carbonyl)-1,3-thiazolidine-4-carboxylic acid

IUPAC Name

3-(2,5,6-trimethyl-3-oxopyridazine-4-carbonyl)-1,3-thiazolidine-4-carboxylic acid

Molecular Formula

C12H15N3O4S

Molecular Weight

297.33 g/mol

InChI

InChI=1S/C12H15N3O4S/c1-6-7(2)13-14(3)10(16)9(6)11(17)15-5-20-4-8(15)12(18)19/h8H,4-5H2,1-3H3,(H,18,19)

InChI Key

FVHAALDTGXCVCG-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N=C1C)C)C(=O)N2CSCC2C(=O)O

Canonical SMILES

CC1=C(C(=O)N(N=C1C)C)C(=O)N2CSCC2C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.